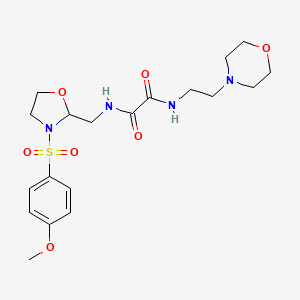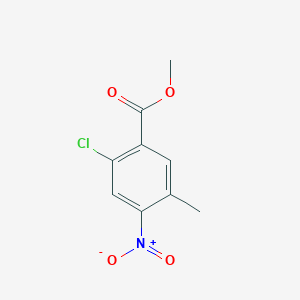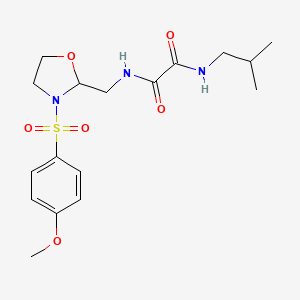![molecular formula C9H13N3O2 B2899860 Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1697941-35-7](/img/structure/B2899860.png)
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazole is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing a pyrazole ring attached to a pyrimidine ring. The “6-carboxylate” indicates a carboxylate group (-COO-) attached at the 6-position of the fused ring system. The “ethyl” group is attached to the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wirkmechanismus
Mode of Action
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to interact with the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been found to have neuroprotective and anti-neuroinflammatory effects .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments include its relatively simple synthesis method, its diverse biological activities, and its potential as a therapeutic agent for the treatment of various diseases. However, the compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of specific diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore the structure-activity relationship of the compound and to design more potent derivatives with improved pharmacological properties. Additionally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Synthesemethoden
Several methods have been reported for the synthesis of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. One of the most common methods involves the reaction of 2,4-dichloropyrimidine with ethyl acetoacetate and hydrazine hydrate in the presence of a base. Another method involves the reaction of 2,4-dichloropyrimidine with ethyl acetoacetate and ammonium acetate in the presence of a base. Both methods result in the formation of this compound with good yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, antitumor, and antiviral activities. The compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-4,7,10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLZAHMUGKNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=NN2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2899777.png)
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)


![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)







